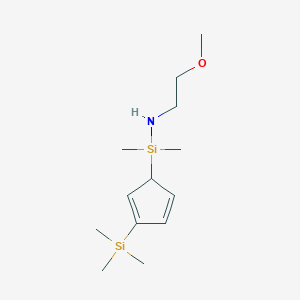
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine: is a versatile chemical compound used in various scientific research applications. Its unique structure and properties make it an excellent candidate for applications in catalysis, drug synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine typically involves the reaction of trimethylsilyl chloride with sodium cyclopentadienide, followed by further functionalization with dimethylsilyl and methoxyethyl groups . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with moisture or oxygen.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of automated reactors and continuous flow systems may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce simpler silanes. Substitution reactions can result in a wide range of functionalized silanes.
Scientific Research Applications
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine is used in various scientific research applications, including:
Catalysis: The compound serves as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Drug Synthesis: It is used as a building block in the synthesis of pharmaceutical compounds, providing unique structural features that improve drug efficacy and stability.
Materials Science: The compound is employed in the development of advanced materials, such as polymers and nanomaterials, due to its ability to impart desirable properties like thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine exerts its effects involves its interaction with molecular targets and pathways. In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species. This coordination enhances the reactivity of the metal center, facilitating various chemical transformations. In drug synthesis, the compound’s unique structure allows it to interact with biological targets, improving the pharmacokinetic and pharmacodynamic properties of the resulting drugs.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl cyclopentadiene: An organosilicon compound used in the synthesis of metal cyclopentadienyl complexes.
Nonamethyltrisilazane: A compound with similar silyl groups, used in various chemical applications.
Uniqueness
N-(3-Trimethylsilylcyclopentadienyl)dimethylsilyl-N-(2-methoxyethyl)amine is unique due to its combination of cyclopentadienyl, dimethylsilyl, and methoxyethyl groups. This unique structure imparts specific reactivity and properties that are not found in other similar compounds, making it particularly valuable in specialized applications such as catalysis and drug synthesis.
Properties
IUPAC Name |
N-[dimethyl-(3-trimethylsilylcyclopenta-2,4-dien-1-yl)silyl]-2-methoxyethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NOSi2/c1-15-10-9-14-17(5,6)13-8-7-12(11-13)16(2,3)4/h7-8,11,13-14H,9-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIJUEVSVPEQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN[Si](C)(C)C1C=CC(=C1)[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NOSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Diethylsilylene)-bis(fluoren-9-yl)]zirconium(IV) dichloride](/img/structure/B6310118.png)
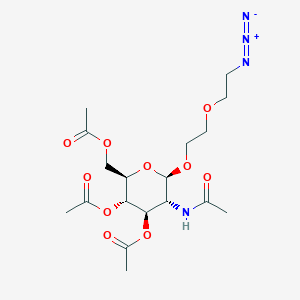
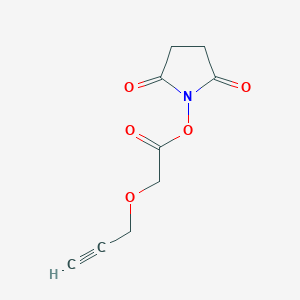
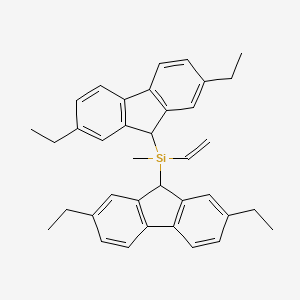
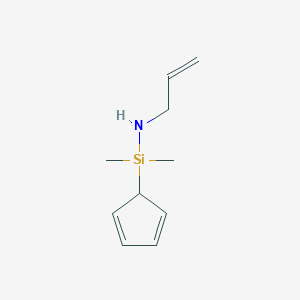
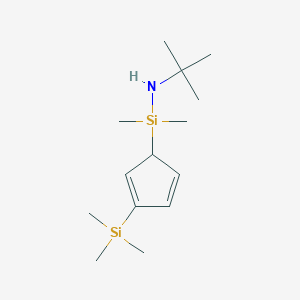
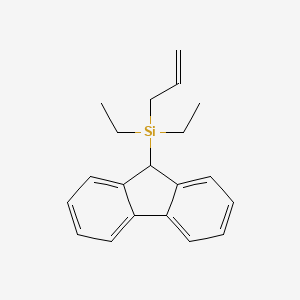
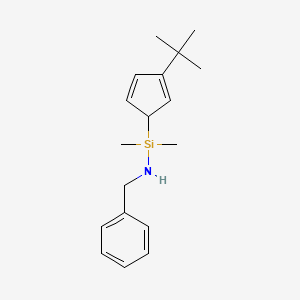
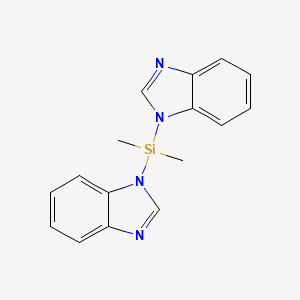
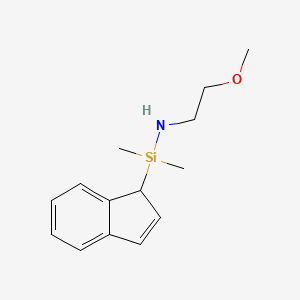
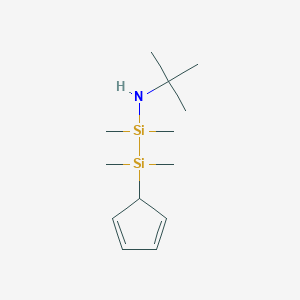
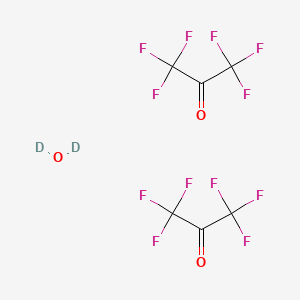
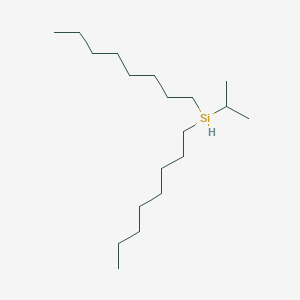
![[Tris(chloromethyl)silyl]benzene](/img/structure/B6310208.png)
